molecular formula C14H25N3O6S3 B13865134 Hydroxyethyl Brinzolamide

Hydroxyethyl Brinzolamide

Cat. No.: B13865134
M. Wt: 427.6 g/mol
InChI Key: ISMAKJDHRCITQK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyethyl Brinzolamide is a derivative of Brinzolamide, a carbonic anhydrase inhibitor primarily used to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is designed to enhance the solubility and bioavailability of Brinzolamide, making it more effective in its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyethyl Brinzolamide typically involves the introduction of a hydroxyethyl group to the Brinzolamide molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Hydroxyethyl Brinzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .

Scientific Research Applications

Hydroxyethyl Brinzolamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxyethyl Brinzolamide is unique due to its enhanced solubility and bioavailability compared to other carbonic anhydrase inhibitors. This makes it more effective in reducing intraocular pressure with potentially fewer side effects .

Properties

Molecular Formula

C14H25N3O6S3

Molecular Weight

427.6 g/mol

IUPAC Name

(4R)-4-[ethyl(2-hydroxyethyl)amino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C14H25N3O6S3/c1-3-16(6-7-18)12-10-17(5-4-8-23-2)26(21,22)14-11(12)9-13(24-14)25(15,19)20/h9,12,18H,3-8,10H2,1-2H3,(H2,15,19,20)/t12-/m0/s1

InChI Key

ISMAKJDHRCITQK-LBPRGKRZSA-N

Isomeric SMILES

CCN(CCO)[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Canonical SMILES

CCN(CCO)C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.